molecular formula C24H32N2O4S B4187891 N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide

Katalognummer B4187891
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: MSFQXDWPOUPKEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of cancer. BAY 43-9006 was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 exerts its anticancer effects by inhibiting the activity of several key signaling pathways involved in tumor growth and progression. It inhibits the activity of RAF kinase, which is a key component of the RAF/MEK/ERK signaling pathway that is frequently activated in cancer cells. This compound 43-9006 also inhibits the activity of VEGFR-2, which is a key receptor involved in angiogenesis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It also inhibits angiogenesis, or the formation of new blood vessels, by inhibiting the activity of VEGFR-2. Additionally, this compound 43-9006 has been shown to inhibit the production of several pro-inflammatory cytokines, which may contribute to its anticancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 for lab experiments is its specificity for RAF kinase and VEGFR-2, which are both key targets in cancer therapy. This compound 43-9006 has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of this compound 43-9006 is its relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 and related compounds. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and progression. Another potential direction is the development of more potent and selective inhibitors of RAF kinase and VEGFR-2. Additionally, the development of strategies to overcome resistance to this compound 43-9006 and related compounds may also be an important area of future research.

Wissenschaftliche Forschungsanwendungen

N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in tumor growth and progression, including the RAF/MEK/ERK and VEGF pathways. This compound 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for the treatment of various types of cancer.

Eigenschaften

IUPAC Name

N-[1-[2-(4-butoxyphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-3-4-16-29-20-10-12-21(13-11-20)30-17-15-25-24(28)22(14-18-31-2)26-23(27)19-8-6-5-7-9-19/h5-13,22H,3-4,14-18H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFQXDWPOUPKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 5
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.